molecular formula C17H23F3N2O4S2 B2539650 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396783-01-9

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2539650
CAS No.: 1396783-01-9
M. Wt: 440.5
InChI Key: KPLCTWYEFSDZHC-UHFFFAOYSA-N
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Description

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H23F3N2O4S2 and its molecular weight is 440.5. The purity is usually 95%.
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Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and efficacy based on recent research findings.

1. Chemical Structure and Synthesis

The compound belongs to a class of piperidine derivatives, characterized by its unique cyclopropylsulfonyl and trifluoromethyl phenyl groups. The general structure can be represented as follows:

N 1 cyclopropylsulfonyl piperidin 4 yl methyl 1 4 trifluoromethyl phenyl methanesulfonamide\text{N 1 cyclopropylsulfonyl piperidin 4 yl methyl 1 4 trifluoromethyl phenyl methanesulfonamide}

Synthesis Steps :

  • Formation of the Piperidine Ring : Cyclization of appropriate precursors.
  • Sulfonylation : Introduction of the cyclopropylsulfonyl group using cyclopropylsulfonyl chloride.
  • Coupling with Trifluoromethyl Phenyl Group : Utilizing coupling reagents like EDCI and HOBt to attach the phenyl moiety.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The piperidine moiety can modulate receptor activity, while the cyclopropylsulfonyl group enhances binding affinity. The trifluoromethyl phenyl group may contribute to its pharmacological profile by interacting with additional molecular pathways.

3.1 Antimicrobial Properties

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial activity against various pathogens, including Gram-positive bacteria like Staphylococcus aureus.

CompoundActivityMinimum Inhibitory Concentration (MIC)Reference
Compound AAntimicrobial0.5 µg/mL
Compound BAntimicrobial1 µg/mL
This compoundTBDTBDTBD

3.2 Cytotoxicity Studies

In vitro studies have shown low toxicity levels in human cultured cells, indicating a favorable safety profile for further development. Doses up to 50 mg/kg were tested in mouse models without significant adverse effects, suggesting potential therapeutic applications.

4. Case Studies

Case Study 1 : A study on similar piperidine derivatives demonstrated their effectiveness against resistant strains of bacteria, highlighting the potential of this compound in combating antibiotic resistance.

Case Study 2 : Investigations into the mode of action revealed that these compounds inhibit macromolecular synthesis in bacteria, suggesting a broad-spectrum effect on bacterial cell function.

5. Conclusion

This compound presents promising biological activities, particularly in antimicrobial applications. Continued research is essential to fully elucidate its mechanisms and therapeutic potential.

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O4S2/c18-17(19,20)15-3-1-14(2-4-15)12-27(23,24)21-11-13-7-9-22(10-8-13)28(25,26)16-5-6-16/h1-4,13,16,21H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLCTWYEFSDZHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)CNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.